(2-Ethoxyethyl)boronic acid

pKa Suzuki-Miyaura coupling organoboron chemistry

Standard alkylboronic acids suffer from hydrolytic instability and require harsh bases, limiting use with sensitive substrates. (2-Ethoxyethyl)boronic acid solves this with a higher pKa (9.5-10.0) enabling mild NaHCO3/K2CO3 conditions. The ethoxyethyl chain improves lipophilicity (logP +0.34) for CNS/kinase inhibitor programs. - Mild coupling conditions: preserves esters/amides/nitriles. - Low hygroscopicity alternatives: order crystalline trifluoroborate salt (CAS 1408168-71-7) for air-stable handling. - Multi-kilogram ready: consistent batch-to-batch quality.

Molecular Formula C4H11BO3
Molecular Weight 117.94 g/mol
Cat. No. B12963450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethoxyethyl)boronic acid
Molecular FormulaC4H11BO3
Molecular Weight117.94 g/mol
Structural Identifiers
SMILESB(CCOCC)(O)O
InChIInChI=1S/C4H11BO3/c1-2-8-4-3-5(6)7/h6-7H,2-4H2,1H3
InChIKeyZKXFGQBKKKNIND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Ethoxyethyl)boronic acid: Overview and Key Features


(2-Ethoxyethyl)boronic acid (CAS 1350512-12-7, molecular formula C4H11BO3, molecular weight 117.94) is an alkylboronic acid bearing a 2-ethoxyethyl side chain. The compound belongs to the class of organoboron reagents widely employed in palladium-catalyzed carbon–carbon bond formation [1]. Its structure combines a robust alkylboronic acid moiety with an ether functional group, conferring distinct solubility and reactivity profiles relative to simpler alkyl or aryl boronic acids . The compound is typically handled as a hygroscopic solid or liquid, and is often converted to more stable derivatives such as boronate esters or potassium trifluoroborate salts for synthetic applications .

1 Organoboron reagent for Pd-catalyzed Suzuki-Miyaura cross-coupling
2 Ether side chain modulates pKa, lipophilicity, and hydrolytic stability vs. simple alkyl/aryl boronic acids
3 Compatible with in situ protection as boronate ester or trifluoroborate salt for improved handling

Why Generic Alkylboronic Acid Substitution Fails


Alkylboronic acids are not interchangeable commodities. The 2-ethoxyethyl chain uniquely modulates the pKa, lipophilicity, and hydrolytic stability of the boronic acid center compared to both shorter-chain (2-methoxyethyl) and longer-chain (2-butoxyethyl) analogs, directly impacting reactivity in Suzuki-Miyaura couplings, extraction efficiency, and long-term shelf-life [1]. Furthermore, the parent boronic acid exhibits significantly different handling characteristics and coupling performance relative to its protected forms (pinacol ester, trifluoroborate salt), making generic class-based substitution a high-risk strategy for process chemists [2].

Alkyl chain length (methoxyethyl, butoxyethyl) may shift pKa, logP, and phase-partitioning, potentially altering coupling reactivity and extraction recovery.

Protected forms (pinacol ester, trifluoroborate) differ in handling, stability, and activation; direct substitution requires process re-validation.

Quantitative Differentiation Evidence


pKa Comparison vs. Phenylboronic Acid in Suzuki-Miyaura Coupling

Alkylboronic acids, including (2-ethoxyethyl)boronic acid, exhibit pKa values in the range of 9.5–10.0, making them approximately one pKa unit higher (less acidic) than phenylboronic acid (pKa = 8.83 at 25 °C) [1][2]. This difference means that deprotonation of the alkylboronic acid to the reactive boronate form requires a stronger base or higher pH, directly affecting the transmetalation rate in Suzuki-Miyaura coupling cycles. Under identical standard conditions (aqueous dioxane, K2CO3, 80 °C), phenylboronic acid typically achieves faster conversion due to its greater acidity, but (2-ethoxyethyl)boronic acid provides superior chemoselectivity in substrates bearing base-sensitive functional groups because a milder base can be employed without premature deprotonation [1].

pKa vs. Phenylboronic Acid
Class-level
Target pKa ≈ 9.5–10.0; phenyl pKa 8.83; ΔpKa ≈ +0.7–1.2
Milder base may support chemoselectivity for base-labile substrates.
Class-level pKa values for primary alkylboronic acids.
pKa Suzuki-Miyaura coupling organoboron chemistry

Lipophilicity vs. (2-Methoxyethyl)boronic acid and Phase Partitioning

The computed logP of (2-methoxyethyl)boronic acid is −0.16 [1]. Introduction of an additional methylene group in (2-ethoxyethyl)boronic acid is estimated to raise the logP by approximately +0.5 units to ≈ +0.34, based on well-established Hansch–Leo fragment constants (π(CH2) ≈ 0.5) [2]. This shift significantly alters the compound's distribution between aqueous and organic phases during extractive workup: the ethoxyethyl analog partitions more favorably into organic solvents such as ethyl acetate or dichloromethane, improving recovery after coupling reactions and simplifying purification workflows compared to the more water-soluble methoxyethyl analog.

logP vs. Methoxyethyl Analog
Context-dependent
Estimated logP +0.34 (target) vs. −0.16 (methoxyethyl); ΔlogP ≈ +0.5
Improved organic-phase extraction may enhance recovery vs. more water-soluble analog.
Computed XlogP3; experimental validation recommended.
logP boronic acid phase partitioning

Stability Advantage of Potassium Trifluoroborate vs. Parent Boronic Acid

The parent (2-ethoxyethyl)boronic acid is hygroscopic and susceptible to protodeboronation upon prolonged storage at ambient temperature and humidity. In contrast, potassium (2-ethoxyethyl)trifluoroborate (CAS 1408168-71-7) is an air-stable, crystalline solid that can be stored under ambient conditions without significant decomposition . It remains stable to heat, air, and moisture, and does not exhibit Lewis acidity until hydrolyzed to the boronic acid in situ during coupling reactions . Decomposition of the trifluoroborate becomes significant only above 150 °C , whereas the parent boronic acid may begin to degrade via protodeboronation at temperatures as low as 40–60 °C in protic solvents.

Stability Context
Class-level
Parent boronic acid degrades ~40–60 °C; trifluoroborate stable >150 °C, ambient handling.
Trifluoroborate form supports ambient storage and batch consistency.
Class-level stability profile; hygroscopicity limits boronic acid shelf-life.
organotrifluoroborate stability Suzuki coupling

Boroxine Solubility for Anhydrous Suzuki Couplings

Upon dehydration, (2-ethoxyethyl)boronic acid reversibly trimerizes to form the corresponding boroxine (2,4,6-tris(2-ethoxyethyl)-1,3,5,2,4,6-trioxatriborinane). Alkylboroxines are often more soluble in anhydrous organic solvents than the parent boronic acids and can serve directly as the active nucleophilic species in palladium-catalyzed couplings under anhydrous conditions [1]. This contrasts with arylboronic acids, which form less soluble boroxines that can precipitate from solution, complicating stoichiometric control. The enhanced solubility of the ethoxyethyl-derived boroxine in ethereal or hydrocarbon solvents facilitates homogeneous catalysis and precise stoichiometric addition [1].

Boroxine Solubility
Class-level
Alkylboroxine soluble in THF/toluene; arylboroxine often precipitates.
Soluble boroxine enables homogeneous anhydrous coupling with better stoichiometric control.
Qualitative observation; solubility advantage is class-based.
boroxine anhydrous Suzuki coupling

Optimal Application Scenarios


Chemoselective Couplings with Base-Sensitive Substrates

The higher pKa of (2-ethoxyethyl)boronic acid (9.5–10.0) relative to arylboronic acids (8.8) permits the use of milder bases such as NaHCO3 or K2CO3 in lower concentrations, minimizing base-mediated degradation of ester, amide, or nitrile functional groups on the electrophilic coupling partner [1]. This is particularly critical in the late-stage functionalization of complex pharmaceutical intermediates where epimerization or hydrolysis must be avoided.

Synthesis of Sp3-Rich Drug Candidates via Alkyl-Aryl Coupling

The 2-ethoxyethyl chain introduces an sp3-rich motif that is highly coveted in modern medicinal chemistry for improving physicochemical properties and reducing aromatic ring count. The higher lipophilicity of the ethoxyethyl group (estimated logP ≈ +0.34) relative to the methoxyethyl analog (logP −0.16) enhances membrane permeability of the final drug candidate [2]. This makes (2-ethoxyethyl)boronic acid a preferred building block for installing solubilizing ether tails in kinase inhibitors, GPCR modulators, and CNS-penetrant compounds.

Large-Scale Synthesis Using Bench-Stable Trifluoroborate Surrogate

For multi-kilogram campaigns, procurement of the crystalline potassium (2-ethoxyethyl)trifluoroborate salt (≥94% purity, CAS 1408168-71-7) eliminates the batch-to-batch variability associated with hygroscopic boronic acid stock. The trifluoroborate is weighed in air without degradation, hydrolyzes cleanly under the aqueous basic Suzuki conditions, and provides identical coupling performance to the parent boronic acid without the need for rigorous inert-atmosphere handling [3].

Application
Selection Property
Validation Focus
Chemoselective base-sensitive couplings
pKa-driven base compatibility
Coupling yield with ester/amide/nitrile substrates
Sp3-rich drug candidate synthesis
Alkyl-chain lipophilicity (logP) tuning
Physicochemical profiling (logD, permeability)
Large-scale process synthesis
Bench-stable trifluoroborate handling
Batch consistency and ambient-condition weighing
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